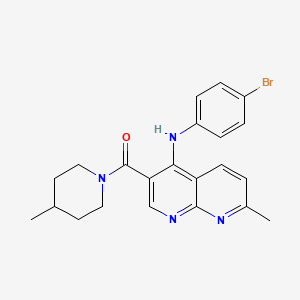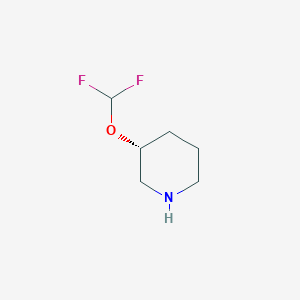
4-メチル-5-フェニル-1,2-オキサゾール-3-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-phenyl-1,2-oxazol-3-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by a methyl group at the 4-position, a phenyl group at the 5-position, and an amine group at the 3-position. The unique structure of 4-Methyl-5-phenyl-1,2-oxazol-3-amine makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
科学的研究の応用
4-Methyl-5-phenyl-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
作用機序
Target of action
Oxazole derivatives are known to interact with a variety of biological targets. The specific target of “4-Methyl-5-phenyl-1,2-oxazol-3-amine” would depend on its specific structure and functional groups .
Mode of action
The mode of action of oxazole derivatives can vary widely, depending on their specific structure and the biological target they interact with. Some oxazole derivatives are known to inhibit enzymes, while others might interact with cell receptors .
Biochemical pathways
Oxazole derivatives can affect various biochemical pathways, depending on their specific targets. For example, some oxazole derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, thereby affecting the bacterial growth pathway .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of action
The molecular and cellular effects of “4-Methyl-5-phenyl-1,2-oxazol-3-amine” would depend on its specific targets and mode of action. Some oxazole derivatives are known to have antimicrobial, anti-inflammatory, and anticancer effects .
Action environment
The action, efficacy, and stability of “4-Methyl-5-phenyl-1,2-oxazol-3-amine” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-phenyl-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-5-phenyl-1,2-oxazole with ammonia or an amine source. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-5-phenyl-1,2-oxazol-3-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Catalysts and other additives may also be employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
4-Methyl-5-phenyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce various amine derivatives .
類似化合物との比較
Similar Compounds
- 4-Methyl-5-phenyl-2-oxazolidinone
- 4-Methyl-5-phenyl-1,2-oxazole
- 5-Phenyl-1,2-oxazole
Uniqueness
4-Methyl-5-phenyl-1,2-oxazol-3-amine is unique due to the presence of an amine group at the 3-position, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substitution patterns .
特性
IUPAC Name |
4-methyl-5-phenyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9(13-12-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYYXEYQFSSWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/new.no-structure.jpg)


![5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2547999.png)

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2548002.png)

![(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B2548006.png)

![Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate](/img/structure/B2548009.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2548011.png)


